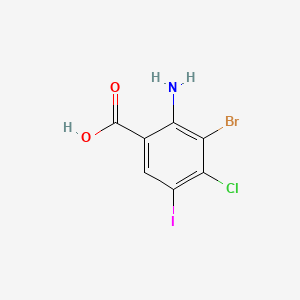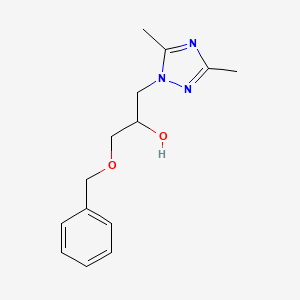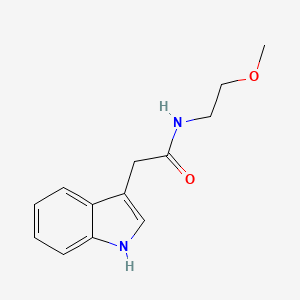
10H-Phenothiazine-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine-2-carboxaldehyde is an organic compound with the molecular formula C13H9NOS It is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-2-carboxaldehyde typically involves the formylation of phenothiazine. One common method is the Vilsmeier-Haack reaction, where phenothiazine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position of the phenothiazine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 10H-Phenothiazine-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenothiazine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and suitable solvents.
Major Products Formed:
Oxidation: 10H-Phenothiazine-2-carboxylic acid.
Reduction: 10H-Phenothiazine-2-methanol.
Substitution: Various substituted phenothiazine derivatives depending on the electrophile used.
Scientific Research Applications
10H-Phenothiazine-2-carboxaldehyde has been extensively studied for its applications in several scientific fields:
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-2-carboxaldehyde involves its interaction with various molecular targets and pathways:
Redox Activity: The compound can undergo redox reactions, forming stable radical cations that contribute to its physiological and electronic properties.
Photophysical Properties: The unique electronic structure of the phenothiazine ring allows for efficient charge transfer and light absorption, making it useful in photophysical applications.
Biological Interactions: The compound can interact with biological macromolecules, such as proteins and DNA, through non-covalent interactions, influencing their function and activity.
Comparison with Similar Compounds
10H-Phenothiazine-2-carboxaldehyde can be compared with other phenothiazine derivatives, such as:
10H-Phenothiazine: The parent compound, lacking the formyl group, has different chemical reactivity and applications.
10H-Phenothiazine-2-carboxylic acid: The oxidized form of this compound, with distinct chemical properties and uses.
10H-Phenothiazine-2-methanol:
The uniqueness of this compound lies in its aldehyde functional group, which allows for versatile chemical modifications and a wide range of applications in various scientific fields .
Properties
Molecular Formula |
C13H9NOS |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
10H-phenothiazine-2-carbaldehyde |
InChI |
InChI=1S/C13H9NOS/c15-8-9-5-6-13-11(7-9)14-10-3-1-2-4-12(10)16-13/h1-8,14H |
InChI Key |
NKQOCCPPNDPRGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14912227.png)
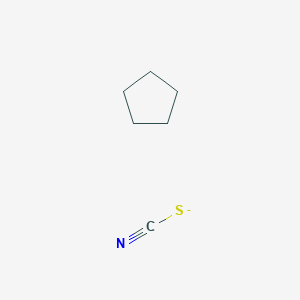
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14912257.png)
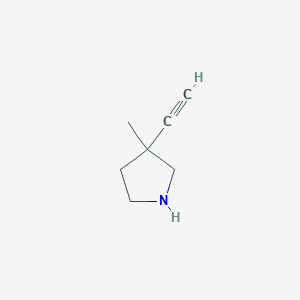

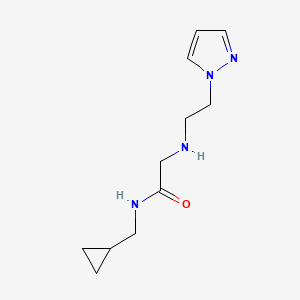
![(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B14912290.png)
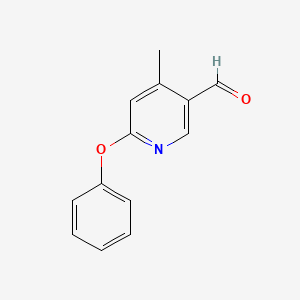
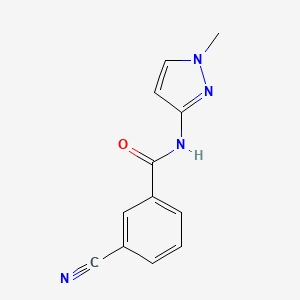
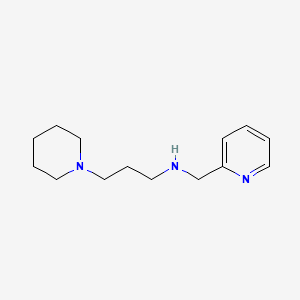
![[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol](/img/structure/B14912310.png)
